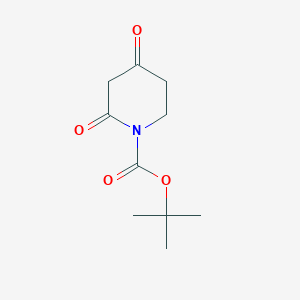

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate

Overview

Description

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate, also known as 1-Boc-piperidine-2,4-dione, is a chemical compound with the molecular formula C10H15NO4 . It is a reactant in the synthesis of phenoxymethyl-dihydrothiazolopyridone derivatives as selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor .

Synthesis Analysis

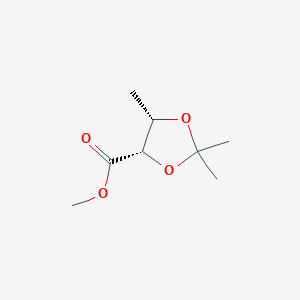

The synthesis of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate involves a series of reactions. First, 2-aminopiperidine undergoes ester exchange reaction with methyl acetate in an appropriate solvent to yield 2-aminopiperidine methyl ester. This is then subjected to another ester exchange reaction with tert-butanol to yield 2,4-dioxopiperidine-1-carboxylate .Molecular Structure Analysis

The molecular structure of Tert-Butyl 2,4-dioxopiperidine-1-carboxylate consists of a piperidine ring which bears a carboxylic acid group . The exact mass of the molecule is 213.10010796 g/mol .Chemical Reactions Analysis

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is used as a reactant in the synthesis of phenoxymethyl-dihydrothiazolopyridone derivatives . These derivatives act as selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor .Physical And Chemical Properties Analysis

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is a white powder . It has a molecular weight of 213.23 g/mol . The density of the compound is 1.199 . The boiling point is predicted to be 373.8±35.0 °C , and the flash point is 179.9°C . The vapor pressure is 8.72E-06mmHg at 25°C , and the refractive index is 1.493 .Scientific Research Applications

Building Block in Organic Synthesis

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is used as a building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Synthesis of Phenoxymethyl-dihydrothiazolopyridone Derivatives

This compound is a reactant in the synthesis of phenoxymethyl-dihydrothiazolopyridone derivatives. These derivatives are selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor .

Synthesis of Biologically Active Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in many biologically active compounds such as crizotinib, can be synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material .

Synthesis of Piperazine Derivatives

Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .

Safety and Hazards

While specific safety and hazard information for Tert-Butyl 2,4-dioxopiperidine-1-carboxylate is not available, general safety measures should be followed while handling this compound. This includes wearing personal protective equipment, such as protective gloves and goggles, and avoiding contact with skin, eyes, and respiratory tract . In case of accidental contact, immediate rinsing with plenty of water and seeking medical help is advised .

properties

IUPAC Name |

tert-butyl 2,4-dioxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCAHLSQXDNQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635844 | |

| Record name | tert-Butyl 2,4-dioxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-Butyl 2,4-dioxopiperidine-1-carboxylate | |

CAS RN |

845267-78-9 | |

| Record name | tert-Butyl 2,4-dioxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 2,4-dioxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

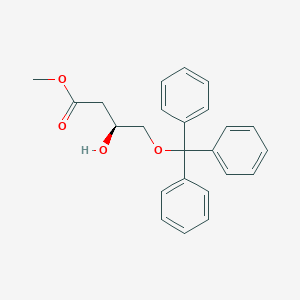

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

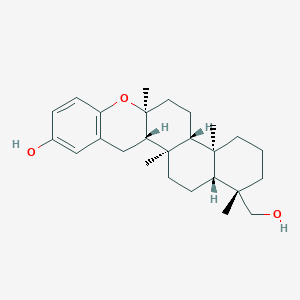

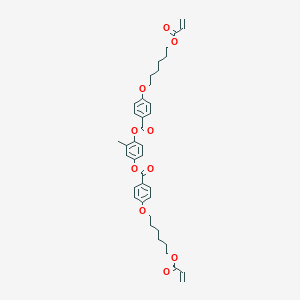

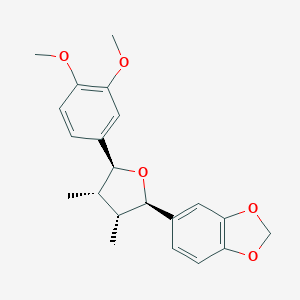

Feasible Synthetic Routes

Q & A

Q1: What makes tert-butyl 2,4-dioxopiperidine-1-carboxylate valuable in organic synthesis?

A1: Tert-butyl 2,4-dioxopiperidine-1-carboxylate is particularly useful for constructing fused heterocyclic systems containing a [, ]-naphthyridine core. [1, 2, 4, 5, 7] This core structure is found in various bioactive molecules, making these synthetic routes valuable for medicinal chemistry research.

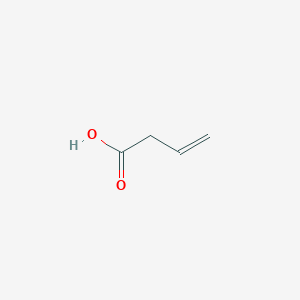

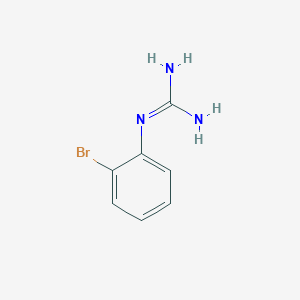

Q2: Can you describe a typical reaction involving tert-butyl 2,4-dioxopiperidine-1-carboxylate in heterocycle synthesis?

A2: A common reaction involves a three-component condensation. [1, 4, 5] Tert-butyl 2,4-dioxopiperidine-1-carboxylate reacts with an aromatic aldehyde and an amine, such as 1H-benzo[d][1,2,3]triazol-5-amine [1] or quinolin-6-amine, [4] in refluxing ethanol. This often proceeds under catalyst-free conditions, simplifying the process. The reaction yields fused tetracyclic heterocycles, expanding the diversity of accessible structures.

Q3: What is significant about the regioselective γ-alkylation of tert-butyl 2,4-dioxopiperidine-1-carboxylate?

A3: The ability to selectively alkylate the γ-position of tert-butyl 2,4-dioxopiperidine-1-carboxylate is crucial for introducing further diversity and functionality to the molecule. [2, 6] This reaction typically uses various electrophiles and has been shown to be influenced by the lithium counter-ion. [2] This selectivity is key to building complex structures with control over the final compound's properties.

Q4: Are there any reported catalyst-free applications of tert-butyl 2,4-dioxopiperidine-1-carboxylate in synthesis?

A4: Yes, several studies highlight the use of tert-butyl 2,4-dioxopiperidine-1-carboxylate in catalyst-free reactions. For instance, it enables the synthesis of pyridophenanthroline derivatives directly from aromatic aldehydes and quinoline amines in refluxing ethanol. [4] Similarly, it participates in the preparation of naphtho[1,6]naphthyridine derivatives under equally mild conditions. [7] This catalyst-free nature is advantageous for simplifying synthetic procedures and potentially reducing unwanted byproducts.

Q5: What are the broader implications of research involving tert-butyl 2,4-dioxopiperidine-1-carboxylate?

A5: The research utilizing tert-butyl 2,4-dioxopiperidine-1-carboxylate contributes significantly to the field of heterocyclic chemistry. [3, 5, 8] It provides efficient routes to valuable scaffolds, particularly those containing [, ]-naphthyridine. These developments could pave the way for discovering new pharmaceuticals or agrochemicals with improved properties. Further exploration of its reactivity and application in diverse synthetic strategies holds promise for future advancements in medicinal and materials chemistry.

- Combinatorial synthesis of fused tetracyclic heterocycles containing [, ]naphthyridine derivatives under catalyst free conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetic acid](/img/structure/B51367.png)

![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)